

How to minimize racemization of Fmoc-His(Trt)-OPfp during coupling.

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Compound of Interest

Compound Name: Fmoc-His(Trt)-OPfp

Cat. No.: B557576

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Technical Support Center: Fmoc-His(Trt)-OPfp Coupling

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing racemization of **Fmoc-His(Trt)-OPfp** during peptide coupling.

Troubleshooting Guide

Issue Encountered	Potential Cause	Recommended Action
High levels of D-His isomer detected in the final peptide.	Prolonged pre-activation time before coupling. The activated Fmoc-His(Trt)-OH is susceptible to epimerization catalyzed by the imidazole side chain.[1][2][3]	Minimize or eliminate the pre-activation step. Consider an in situ activation strategy where the coupling reagents are added directly to the resin-bound peptide and the amino acid.[3]
High coupling temperature. Elevated temperatures, especially in microwave-assisted synthesis, significantly increase the rate of racemization.[3][4][5]	Perform the coupling at room temperature or below. For microwave synthesis, lowering the temperature from 80°C to 50°C can limit racemization.[4][5]	
Use of a strong base. Bases like N,N-Diisopropylethylamine (DIPEA) can promote racemization.[6][7]	Use a weaker base such as N-methylmorpholine (NMM) or sym-collidine.[4][6] Also, avoid using a large excess of the base.[7]	
Inappropriate coupling reagent. Some coupling reagents are more prone to causing racemization than others.[8]	For the racemization-prone Fmoc-His(Trt)-OH, consider using coupling reagents known for low racemization, such as DEPBT. The combination of a carbodiimide like DIC with an additive like Oxyma is also a highly recommended method to suppress racemization.[1][2][6]	
Low coupling efficiency.	Steric hindrance. The bulky Trityl group can sterically hinder the coupling reaction.	Increase the coupling time or consider a double coupling. Using a more potent coupling reagent combination like HATU/DIPEA can also be beneficial, but be mindful of

		the increased risk of racemization.[2]
Presence of N α -DIC-endcapping impurity.	Use of in situ activation with DIC. This can lead to the reaction of free DIC with the N-terminal amine of the peptide. [2][3]	Adopt a short pre-activation strategy. Allow the mixture of Fmoc-His(Trt)-OH, DIC, and an additive (e.g., Oxyma) to react for a brief period before adding it to the resin.[2]

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of racemization when coupling Fmoc-His(Trt)-OH?

The primary mechanism of histidine racemization involves the imidazole ring of the histidine side chain acting as an intramolecular base. This can abstract the α -proton of the activated amino acid, leading to the formation of an achiral enolate intermediate. Subsequent reprotonation can result in a mixture of L- and D-isomers.[9] The use of the Trityl (Trt) protecting group on the τ -nitrogen provides limited protection against this side reaction.[9]

Q2: How does using pre-activated **Fmoc-His(Trt)-OPfp** help in minimizing racemization?

Using a pre-formed and purified active ester like **Fmoc-His(Trt)-OPfp** can reduce the risk of racemization during the coupling step on the solid phase synthesizer.[6] This is because the activation of the carboxylic acid, a step where racemization is prone to occur, is performed under controlled conditions beforehand. However, it is crucial that the synthesis of the OPfp ester itself is optimized to minimize racemization.

Q3: What are the recommended coupling reagents and additives to use with Fmoc-His(Trt)-OH or its active esters to minimize racemization?

The choice of coupling reagents and additives is critical.[3]

- Carbodiimides with additives: The combination of a carbodiimide, such as N,N'-diisopropylcarbodiimide (DIC), with an additive like OxymaPure® is highly recommended.[1] [2] Oxyma has been shown to be a non-explosive and highly effective alternative to HOBt and HOAt in suppressing racemization.[2][6]

- Phosphonium-type reagents: DEPBT is a phosphonium-type reagent that is known for its remarkable resistance to racemization and is considered a reagent of choice for coupling racemization-prone amino acids like Fmoc-His(Trt)-OH.[\[2\]](#)[\[6\]](#)

Q4: Can the choice of base influence the extent of racemization?

Yes, the base used during coupling can significantly impact racemization. While N,N-Diisopropylethylamine (DIPEA) is commonly used, it can promote racemization.[\[6\]](#)[\[7\]](#) In cases with a high risk of racemization, using a weaker base like N-methylmorpholine (NMM) or sym-collidine is recommended.[\[4\]](#)[\[6\]](#)

Q5: Are there alternative Fmoc-His derivatives that are less prone to racemization?

Yes, several alternatives to Fmoc-His(Trt)-OH have been developed that offer better protection against racemization. Fmoc-His(Boc)-OH and Fmoc-His(MBom)-OH, where the protecting group is on the π -nitrogen of the imidazole ring, have been shown to significantly reduce racemization, even at elevated temperatures.[\[3\]](#)[\[10\]](#)

Quantitative Data on Racemization

The following table summarizes the percentage of D-histidine isomer formation under different coupling conditions.

Coupling Reagent/Method	Additive	Base	Solvent	D-His Formation (%)	Reference
DIC	Oxyma	-	NBP/EtOAc (1:4)	0.43	[11]
DIC	Oxyma	-	DMF	1.0	[11]
TBEC	Oxyma	-	DMF	1.1	[11]
DIC	Oxyma	-	NBP	2.5	[11]
DIC	Oxyma	-	DMSO/2-MeTHF (3:7)	2.0	[11]
HATU	-	DIPEA	-	0.1 - 0.5	[12]
DIC	HOAt	-	-	0.3 - 0.8	[12]
PyBOP	-	NMM	-	0.5 - 1.2	[12]

Note: TBEC = tert-Butyl ethyl carbodiimide, NBP = N-butyl-2-pyrrolidone, 2-MeTHF = 2-Methyltetrahydrofuran. The extent of racemization can be sequence-dependent and vary with other reaction conditions.

Experimental Protocols

Protocol 1: Low-Racemization Coupling using DIC/Oxyma

This protocol is designed for the in-situ activation and coupling of Fmoc-His(Trt)-OH to minimize racemization.

- **Resin Preparation:** Swell the resin-bound peptide with a free N-terminal amine in N,N-Dimethylformamide (DMF) for 30-60 minutes.
- **Amino Acid Solution Preparation:** In a separate vessel, dissolve Fmoc-His(Trt)-OH (3 equivalents relative to the resin loading) and Oxyma (3 equivalents) in DMF.

- **Coupling:** Add N,N'-diisopropylcarbodiimide (DIC) (3 equivalents) to the amino acid/Oxyma solution and immediately add the mixture to the swollen resin.
- **Reaction:** Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.
- **Washing:** After the coupling is complete, thoroughly wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.
- **Monitoring:** Check for reaction completion using a suitable test (e.g., Kaiser test).

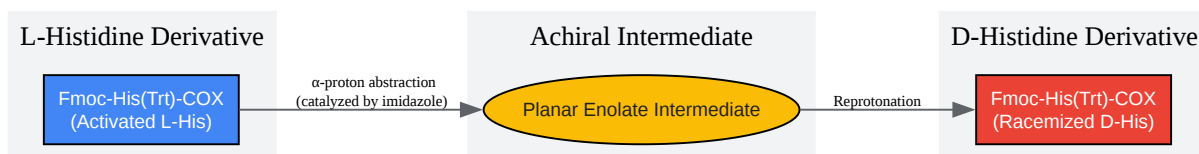
Protocol 2: Coupling using DEPBT

This protocol utilizes DEPBT, a coupling reagent known for its ability to suppress racemization.

- **Resin Preparation:** Swell the resin-bound peptide with a free N-terminal amine in DMF for 30-60 minutes.
- **Amino Acid Solution Preparation:** In a separate vessel, dissolve Fmoc-His(Trt)-OH (3 equivalents relative to the resin loading) and DEPBT (3 equivalents) in DMF.
- **Coupling:** Add the Fmoc-His(Trt)-OH/DEPBT solution to the resin, followed by the addition of a weak base like collidine (6 equivalents).
- **Reaction:** Let the reaction proceed for 1-2 hours at room temperature with gentle agitation.
- **Washing:** After the coupling is complete, thoroughly wash the resin with DMF (3-5 times).
- **Monitoring:** Check for reaction completion using a suitable test.

Visualizations

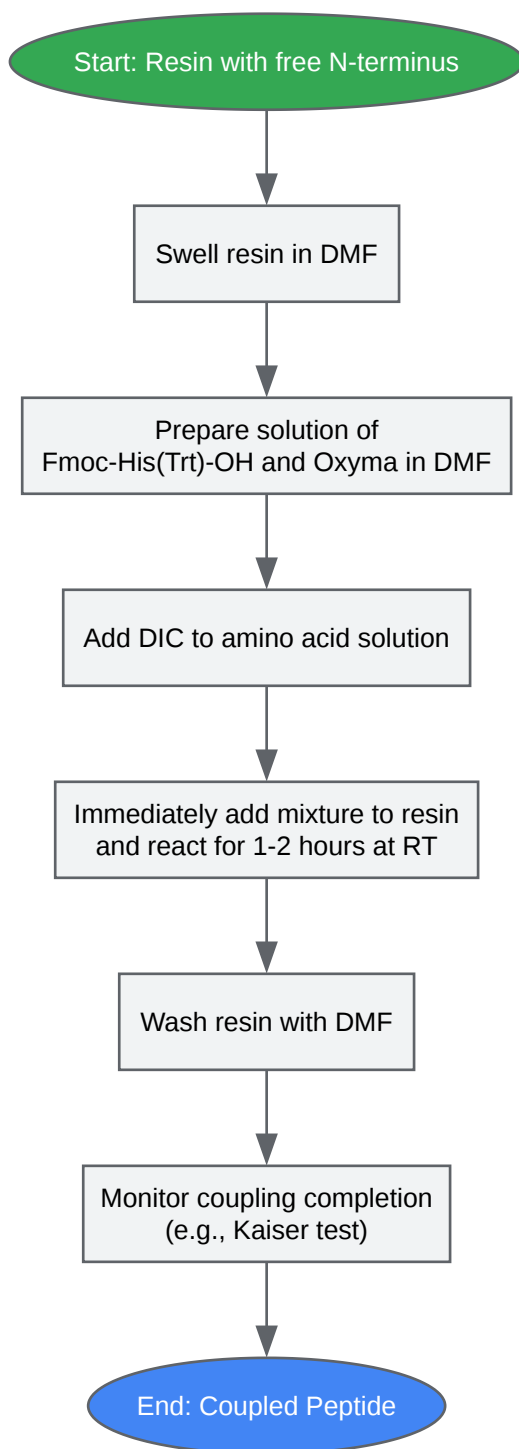
Racemization Pathway of Activated Histidine



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Caption: Mechanism of histidine racemization via a planar enolate intermediate.

Recommended Experimental Workflow for Low-Racemization Coupling



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Caption: Workflow for DIC/Oxyrna mediated coupling of Fmoc-His(Trt)-OH.

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